molecular formula C16H22Cl2N2O3 B4556120 3-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid dihydrochloride

3-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid dihydrochloride

Cat. No.: B4556120
M. Wt: 361.3 g/mol
InChI Key: AYNHJTIIYVXUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid dihydrochloride is a useful research compound. Its molecular formula is C16H22Cl2N2O3 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.1007480 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Khattab (2005) discusses the synthesis of N-Boc-amino acid hydrazides using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl- methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide (HATU) as a coupling reagent. The antimicrobial activity of these compounds was tested, showing comparable activity to ampicillin against S. aureus and E. coli (Khattab, 2005).
  • Antimicrobial and Anti-proliferative Properties :

    • Zarafu (2020) evaluated the anti-proliferative and antimicrobial activity of derivatives of 3,5-dinitro4-methoxyamino-benzoic acid. The compounds exhibited good antimicrobial activity against both planktonic and biofilm-embedded Gram-positive bacterial and fungal cells, as well as anti-proliferative activity on HCT8 cells (Zarafu, 2020).
  • Synthesis and Characterization of Complexes :

    • Jaber et al. (2021) focused on the synthesis of 2-[2\-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid and its Cd(II) coordinate complex. The ligand and its metal complex were screened for antifungal and antibacterial activity against specific strains (Jaber et al., 2021).
  • Electrochemical Behaviour Studies :

    • David et al. (1995) investigated the electrochemical behaviour of derivatives of the compound, showing different reactions in protic medium based on the conditions, leading to various products (David et al., 1995).
  • Charge Transfer and Sensing Applications :

    • Vishnoi et al. (2015) synthesized a fluorescent chemo-sensor using a derivative of the compound, which showed selective and remarkable fluorescence quenching in the presence of picric acid. This has implications in the development of sensors for specific substances (Vishnoi et al., 2015).

Properties

IUPAC Name

3-[5-[[2-(dimethylamino)ethylamino]methyl]furan-2-yl]benzoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.2ClH/c1-18(2)9-8-17-11-14-6-7-15(21-14)12-4-3-5-13(10-12)16(19)20;;/h3-7,10,17H,8-9,11H2,1-2H3,(H,19,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNHJTIIYVXUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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